6-Heptynoyl chloride 6-Heptynoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20267754
InChI: InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2
SMILES:
Molecular Formula: C7H9ClO
Molecular Weight: 144.60 g/mol

6-Heptynoyl chloride

CAS No.:

Cat. No.: VC20267754

Molecular Formula: C7H9ClO

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

6-Heptynoyl chloride -

Specification

Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
IUPAC Name hept-6-ynoyl chloride
Standard InChI InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2
Standard InChI Key IGJGYTOFEMWVMW-UHFFFAOYSA-N
Canonical SMILES C#CCCCCC(=O)Cl

Introduction

Overview

6-Heptynoyl chloride, also referred to as hept-6-ynoyl chloride, is a specialized acyl chloride derivative characterized by a seven-carbon chain with a terminal alkyne group at the sixth position. This compound serves as a critical reagent in organic synthesis, particularly in the preparation of fluorescent dyes and bioactive molecules. Its unique structure, combining a reactive acyl chloride moiety with a terminal alkyne, enables selective conjugation and functionalization in advanced chemical applications .

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic IUPAC name for 6-heptynoyl chloride is hept-6-ynoyl chloride, with the molecular formula C₇H₉ClO. Its structure consists of a linear carbon chain featuring a terminal triple bond (alkyne) at the sixth position and an acyl chloride group (-COCl) at the first carbon (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₉ClO
Molecular Weight148.63 g/mol (theoretical)
IUPAC NameHept-6-ynoyl chloride
CAS Registry NumberNot formally assigned

Spectroscopic Data

While direct spectroscopic data for 6-heptynoyl chloride is limited, analogous compounds such as heptanoyl chloride (CAS 2528-61-2) exhibit characteristic IR absorptions for C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) . Nuclear magnetic resonance (NMR) for the alkyne proton is expected near δ 1.9–2.1 ppm (¹H) and δ 70–85 ppm (¹³C for sp-hybridized carbons) .

Synthesis and Reaction Mechanisms

Preparation from Hept-6-ynoic Acid

The most documented synthesis involves the treatment of hept-6-ynoic acid with oxalyl chloride (COCl)₂ in the presence of a catalytic amount of dimethylformamide (DMF) . This method achieves yields exceeding 80% under anhydrous conditions.

Reaction Scheme:
Hept-6-ynoic acid+Oxalyl chlorideDMF, Tol.Hept-6-ynoyl chloride+CO2+HCl\text{Hept-6-ynoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, Tol.}} \text{Hept-6-ynoyl chloride} + \text{CO}_2 + \text{HCl}

Table 2: Optimal Reaction Conditions

ParameterValue
SolventToluene or dichloroethane
Temperature0–25°C
Reaction Time2–3 hours
Yield80–85%

Alternative Methods

Thionyl chloride (SOCl₂) has also been employed for analogous acyl chloride syntheses, though its use with alkynoic acids may require stringent moisture control .

Applications in Organic and Medicinal Chemistry

Fluorescent Dye Synthesis

6-Heptynoyl chloride is a key intermediate in the preparation of BODIPY fluorophores. Its alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for labeling biomolecules. For example, it has been used to synthesize BODIPY-alkyne dyes for proteasome activity profiling .

Proteasome Inhibitor Development

The compound’s reactivity facilitates the synthesis of epoxyketone-based inhibitors targeting the 20S proteasome. These inhibitors are critical tools for studying protein degradation pathways in cancer and neurodegenerative diseases .

Table 3: Representative Applications

ApplicationRole of 6-Heptynoyl Chloride
Fluorescent probesAlkyne handle for bioconjugation
Proteasome inhibitorsAcylating agent for epoxyketone synthesis
Polymer chemistryMonomer for functionalized polyesters
ParameterValue
Flash Point58°C (closed cup)
StorageInert atmosphere, <15°C
PPEGloves, goggles, fume hood

Disposal Recommendations

Neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Spills require absorption in inert materials (e.g., sand) .

Future Directions and Research Opportunities

The compound’s dual functionality (acyl chloride + alkyne) positions it as a versatile building block for:

  • Bioorthogonal chemistry: Development of in vivo imaging agents.

  • Drug conjugates: Site-specific modification of therapeutic proteins.

  • Materials science: Synthesis of conductive polymers with alkyne backbones .

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